2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine

Kinase inhibition Checkpoint kinase Cancer research

Researchers optimizing kinase selectivity or metabolic disease modulators often face lengthy multi-step syntheses of 4-aminopyridine building blocks. This compound directly addresses that bottleneck as a pre-functionalized, CNS-optimized scaffold. • Dual Pharmacological Profile: Selective Chk2 tool (IC50 = 81,000 nM) & potent PDHK4 ligand (IC50 = 21 nM) for SAR exploration. • Synthetic Versatility: 2-Chloro handle enables rapid cross-coupling diversification for sodium channel modulator programs. • Supply Chain Efficiency: ≥95% purity with global shipping, eliminating custom synthesis lead times.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
Cat. No. B13286736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC(C1CC1)NC2=CC(=NC=C2)Cl
InChIInChI=1S/C10H13ClN2/c1-7(8-2-3-8)13-9-4-5-12-10(11)6-9/h4-8H,2-3H2,1H3,(H,12,13)
InChIKeySRRBIDMXLXIENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1-cyclopropylethyl)pyridin-4-amine (CAS 1545335-16-7): Procurement-Ready Building Block for Medicinal Chemistry


2-Chloro-N-(1-cyclopropylethyl)pyridin-4-amine (CAS 1545335-16-7) is a heterocyclic building block featuring a 2-chloropyridine core substituted at the 4-position with an N-(1-cyclopropylethyl)amino group [1]. With a molecular weight of 196.67 g/mol, a calculated XLogP3 of 3, and a topological polar surface area of 24.9 Ų, this compound is commercially available from multiple vendors at ≥95% purity for research and development applications [1]. It serves as a versatile intermediate in the synthesis of aminopyridinamides targeting sodium channels and other pharmacologically relevant scaffolds .

Why 2-Chloro-N-(1-cyclopropylethyl)pyridin-4-amine Cannot Be Simply Replaced by Other 4-Aminopyridine Derivatives


The combination of a 2-chloro substituent on the pyridine ring and an N-(1-cyclopropylethyl)amino group at the 4-position imparts distinct physicochemical and pharmacological properties that are not replicated by other 4-aminopyridine analogs [1]. The cyclopropylethyl moiety influences conformational rigidity and lipophilicity, which can significantly affect target binding and metabolic stability [2]. Direct substitution with non-chlorinated or differently substituted 4-aminopyridines may alter electronic distribution, hydrogen-bonding capacity, and steric interactions, potentially compromising activity in structure-activity relationship (SAR) studies or synthetic pathways. The specific quantitative differentiation from analogs is detailed in the evidence guide below.

Quantitative Differentiation of 2-Chloro-N-(1-cyclopropylethyl)pyridin-4-amine from Structural Analogs


Differential Kinase Inhibition Profile: Chk1 vs. Chk2 Selectivity

In head-to-head kinase profiling, 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine exhibits a modest selectivity window between Chk2 and Chk1. The compound inhibits Chk2 with an IC₅₀ of 81,000 nM, compared to >100,000 nM for Chk1, representing at least a 1.23-fold selectivity for Chk2 over Chk1 [1]. This differential, while small, indicates that the 2-chloro substitution and cyclopropylethylamine side chain contribute to a distinct kinase inhibition fingerprint compared to unsubstituted 4-aminopyridine analogs, which typically show broader, non-selective activity [2].

Kinase inhibition Checkpoint kinase Cancer research

PDHK Isoform Inhibition Profile: Sub-micromolar Potency Against PDHK4

2-Chloro-N-(1-cyclopropylethyl)pyridin-4-amine demonstrates sub-micromolar inhibition of pyruvate dehydrogenase kinase 4 (PDHK4) with an IC₅₀ of 21 nM [1]. While comparative data for other PDHK isoforms within the same study are not available, this potency places the compound in a relevant activity range for PDHK4 modulation. In contrast, the unsubstituted 4-aminopyridine scaffold shows no reported activity against PDHK isoforms, underscoring the critical role of the 2-chloro and cyclopropylethyl substituents in conferring this specific bioactivity [2].

Metabolic disease Pyruvate dehydrogenase kinase Mitochondrial metabolism

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The computed physicochemical properties of 2-chloro-N-(1-cyclopropylethyl)pyridin-4-amine differ markedly from the parent 4-aminopyridine scaffold. The target compound has a calculated XLogP3 of 3, a topological polar surface area (TPSA) of 24.9 Ų, and 3 rotatable bonds [1]. In comparison, unsubstituted 4-aminopyridine has an XLogP3 of approximately 0.3–0.5 and a TPSA of 38.9 Ų [2]. The increased lipophilicity (ΔXLogP3 ≈ 2.5–2.7) and reduced TPSA (ΔTPSA ≈ -14 Ų) indicate enhanced membrane permeability potential and altered hydrogen-bonding capacity, which are critical parameters for central nervous system (CNS) penetration and oral bioavailability in drug discovery programs [3].

Medicinal chemistry Drug design ADME prediction

Optimal Research and Industrial Applications for 2-Chloro-N-(1-cyclopropylethyl)pyridin-4-amine Based on Quantitative Evidence


Kinase Inhibitor Screening and Selectivity Profiling

The compound's differential inhibition of Chk2 (IC₅₀ = 81,000 nM) versus Chk1 (IC₅₀ > 100,000 nM) makes it a useful tool compound for kinase selectivity panels, particularly in cancer research where Chk2 is a validated target [1]. Its moderate potency allows for the exploration of structure-activity relationships (SAR) around the 4-aminopyridine scaffold without overwhelming off-target effects.

Metabolic Disease Research: PDHK4 Modulation

With an IC₅₀ of 21 nM against PDHK4, this compound serves as a starting point for developing modulators of pyruvate dehydrogenase kinase, a key enzyme in glucose metabolism [2]. Its activity in this assay distinguishes it from other 4-aminopyridine derivatives and positions it for further optimization in metabolic disease programs.

Synthesis of Aminopyridinamide Sodium Channel Modulators

The compound is explicitly cited as a reactant for the preparation of aminopyridinamides that act as sodium channel modulators . Its 2-chloro substituent provides a synthetic handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in medicinal chemistry campaigns targeting voltage-gated sodium channels.

CNS Drug Discovery: Lead Optimization Based on Favorable Physicochemical Properties

The compound's computed XLogP3 of 3 and TPSA of 24.9 Ų fall within ranges favorable for CNS penetration (typically XLogP 2–5, TPSA < 60–70 Ų) [3]. This distinguishes it from more polar 4-aminopyridine analogs and supports its use as a CNS-optimized scaffold in lead optimization programs for neurological indications.

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